molecular formula C₂₀H₂₇N₃O₂ B560604 H3 receptor-MO-1 CAS No. 1240914-03-7

H3 receptor-MO-1

Numéro de catalogue: B560604
Numéro CAS: 1240914-03-7
Poids moléculaire: 341.45
Clé InChI: NJJBLDDRYMCIMQ-XWIAVFTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor (H3 receptor) and can be used to study neurodegeneration and cognitive disorders . The Gi/o protein-coupled histamine H3 receptor is distributed throughout the central nervous system including areas like cerebral cortex, hippocampus and striatum .


Synthesis Analysis

Histamine is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine . The H3 receptor has been shown to presynaptically inhibit the release of a number of neurotransmitters including, but probably not limited to dopamine, GABA, acetylcholine, noradrenaline, histamine and serotonin .


Molecular Structure Analysis

The H3 receptor is a G protein-coupled receptor . It has been shown to form homodimers or heterodimers with other receptors such as the dopamine D1 and D2 receptors . The gene of the human H3 receptor is located on chromosome 20q13.33, and the corresponding receptor protein consists of 445 amino acid residues .


Chemical Reactions Analysis

Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . There are different structural analogues that have been introduced to activate such receptors, whereas specific antagonists are also introduced to inhibit their effect .


Physical and Chemical Properties Analysis

Histamine is an important monoamine consisting of an imidazole ring, which is connected to the amino group by an ethylene group . It is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine .

Applications De Recherche Scientifique

Histamine H3 Receptor as a Drug Discovery Target

  • Research and Development Timeline : The H3 receptor has been a focus of drug research since its pharmacologic discovery in 1983. Despite decades of research, no H3 receptor-focused drug has been approved and marketed as of 2011. The receptor's position at the crossroads of neurotransmission indicates a wide range of therapeutic applications for small-molecule receptor modulators (Berlin, Boyce, & Ruiz, 2011).

H3 Receptor Antagonists in Clinical Research

  • Potential as Blockbuster Drugs : Histamine H3 receptor antagonists have been anticipated as the next generation of histaminergic blockbuster drugs, especially given the success of H1 and H2 receptor antagonists in treating allergies and gastric ulcers, respectively (Celanire, Wijtmans, Talaga, Leurs, & de Esch, 2005).

Genetic and Pharmacological Aspects

  • H3 Receptor Heterogeneity : The pharmacological characteristics of H3 receptors have been challenging to characterize due to the diversity of effects observed with limited compounds available. The cloning of the H3 receptor revealed key interspecies differences, leading to a deeper understanding of its heterogeneity (Hancock, Esbenshade, Krueger, & Yao, 2003).

H3 and H4 Receptors as Drug Targets

  • Therapeutic Applications : The H3 receptor is primarily localized in the CNS and has been identified as a drug target for neuronal diseases such as cognitive impairment, schizophrenia, sleep disorders, epilepsy, and neuropathic pain. Selective H3R antagonists have already passed some clinical Phase II trials (Tiligada, Zampeli, Sander, & Stark, 2009).

Cognitive Enhancement Potential

  • H3 Antagonists and Cognitive Disorders : H3 antagonists are being researched for their potential in treating cognitive disorders like ADHD, Alzheimer's disease, and schizophrenia. They work by enhancing the release of neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes (Esbenshade, Browman, Bitner, Strakhova, Cowart, & Brioni, 2008).

Clinical Trials with Pitolisant

  • Pitolisant as an H3 Inverse Agonist : Pitolisant is an H3 receptor inverse agonist that has shown efficacy in treating excessive daytime sleepiness in various conditions, demonstrating the potential of H3 receptor ligands in clinical applications (Schwartz, 2011).

H3 Receptor Ligands in Therapeutics

  • Broad Therapeutic Areas : Research indicates a wide array of therapeutic areas where H3R ligands could be useful, ranging from CNS disorders to metabolic, pain, and allergic disorders. There are several ligands currently undergoing clinical studies (Wijtmans, Leurs, & Esch, 2007).

Structure, Pharmacology, and Function

Mécanisme D'action

Histamine H3 receptors are expressed in the central nervous system and to a lesser extent the peripheral nervous system, where they act as autoreceptors in presynaptic histaminergic neurons and control histamine turnover by feedback inhibition of histamine synthesis and release . The H3 receptor has also been shown to presynaptically inhibit the release of a number of other neurotransmitters .

Orientations Futures

The H3 receptor is a promising potential therapeutic target for many (cognitive) disorders that are caused by a histaminergic H3R dysfunction, because it is linked to the central nervous system and its regulation of other neurotransmitters . The H3 and H4 receptors are recognized drug targets for neuronal diseases, such as Cognitive Disorder, Neuropathic pain and Sleep Wake Disorder .

Propriétés

Numéro CAS

1240914-03-7

Formule moléculaire

C₂₀H₂₇N₃O₂

Poids moléculaire

341.45

Nom IUPAC

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide

InChI

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1

Clé InChI

NJJBLDDRYMCIMQ-XWIAVFTESA-N

SMILES

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H3 receptor-MO-1
Reactant of Route 2
H3 receptor-MO-1
Reactant of Route 3
Reactant of Route 3
H3 receptor-MO-1
Reactant of Route 4
Reactant of Route 4
H3 receptor-MO-1
Reactant of Route 5
Reactant of Route 5
H3 receptor-MO-1
Reactant of Route 6
Reactant of Route 6
H3 receptor-MO-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.